molecular formula C7H5F3O3S B179248 Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 157162-16-8

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No. B179248
M. Wt: 226.17 g/mol
InChI Key: FUICUPYQNGFYSP-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H5F3O3S . It is a thiophene derivative, which are essential heterocyclic compounds with a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the one-pot reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of NaOMe refluxing in dry MeOH .


Molecular Structure Analysis

The molecular structure of “Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate” consists of a five-membered thiophene ring with a trifluoromethyl group and a carboxylate group attached .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to thiophenes .

Safety And Hazards

While specific safety and hazard information for “Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate” is not available in the retrieved sources, it’s generally important to handle chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Thiophene derivatives, including “Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate”, have potential applications in various fields such as medicinal chemistry, organic semiconductors, and organic light-emitting diodes . Future research may focus on exploring these applications further and developing more efficient synthesis methods for these compounds.

properties

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c1-13-6(12)5-3(11)2-4(14-5)7(8,9)10/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUICUPYQNGFYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374947
Record name Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate

CAS RN

157162-16-8
Record name Methyl 3-hydroxy-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 157162-16-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4,4,4-trifluoro-3-methoxy-but-2-enoic acid ethyl ester (9.6 g, 48.5 mmol) and methyl thioglycolate (4.3 mL, 48.5 mmol) in MeOH (75 mL) is cooled to 5° C. A solution of KOH (3.3 g, 58.2 mmol) in MeOH (75 mL) is then added over 30 min. The reaction mixture is stirred overnight at room temperature. The reaction mixture is then poured over a stirred mixture of ice (75 g), H2O (75 mL) and concentrated H2SO4 (4.5 mL). The mixture is extracted with EtOAc (2×250 mL). The combined extracts are washed with saturated NaHCO3. The washings are back-extracted with EtOAc. The combined organic layers are washed with brine, then dried (Na2SO4), filtered and concentrated to afford the title compound (10 g, 91%) as a brown oil which is used without further purification.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

A solution of 1M potassium hydroxide in methanol (30 ml) is added to a cooled mixture of 5A (4.6 g), methyl thioglycolate (2.46 g) and methanol (10 ml). The resulting reaction mixture was stirred for 24 hours at room temperature. Then the mixture was poured on ice and acidified with 6N sulfuric acid (pH=2). The mixture is extracted with diethyl ether twice. The combined organic phases were washed with water and dried. The mixture was concentrated and the residue is distilled under reduced pressure to yield the product as a clear liquid (3.4 g, 65%) with a boiling point of 42-45° C. at 0.10 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods III

Procedure details

A solution of ethyl 3-methoxy-4,4,4-trifluoro-2-buteneoate (48.45 g, 0.245 mol) and methyl thioglycolate (25.95 g, 0.245 mole) in methanol is treated dropwise with 300 mL, 1M KOH/methanol over a 45 minute period at 35-42° C. (external cooling is used to control exotherm) and stirred at ambient temperatures until reaction is complete by GC analysis. The resultant reaction mixture is poured onto ice water, acidified with 6N H2SO4 to pH 2 and extracted with ethyl acetate. The ethyl acetate extracts are combined, washed sequentially with saturated NaHCO3 and brine, dried over MgSO4 and concentrated in vacuo to give a pale yellow liquid residue. The residue is vacuum distilled to give the title product as a clear liquid, 39.06 g (71% yield), bp 42-45° C./0.10 mm Hg, identified by 1HNMR, 13CNMR and 19FNMR analyses.
Quantity
48.45 g
Type
reactant
Reaction Step One
Quantity
25.95 g
Type
reactant
Reaction Step One
Name
KOH methanol
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

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